Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-9-cyclohexyl-9h-purine

Lipophilicity Drug design Purine scaffold

6-Chloro-9-cyclohexyl-9H-purine (CAS 5452-41-5) is a disubstituted purine derivative with a chlorine atom at the C6 position and a cyclohexyl group at the N9 position. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for preparing 9-cyclohexyl-substituted adenine analogs and kinase inhibitor scaffolds.

Molecular Formula C11H13ClN4
Molecular Weight 236.7 g/mol
CAS No. 5452-41-5
Cat. No. B1614522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-cyclohexyl-9h-purine
CAS5452-41-5
Molecular FormulaC11H13ClN4
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C11H13ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyHKLKVTSIZURDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-cyclohexyl-9H-purine (CAS 5452-41-5): Procurement-Grade Disubstituted Purine for Targeted Synthesis


6-Chloro-9-cyclohexyl-9H-purine (CAS 5452-41-5) is a disubstituted purine derivative with a chlorine atom at the C6 position and a cyclohexyl group at the N9 position [1]. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for preparing 9-cyclohexyl-substituted adenine analogs and kinase inhibitor scaffolds. Its reactive C6 chlorine atom enables efficient nucleophilic displacement reactions, while the N9-cyclohexyl substituent provides distinct steric and lipophilic properties compared to commonly used N9-methyl or N9-ethyl purine intermediates [2]. The compound exhibits moderate lipophilicity (predicted LogP 2.25–2.64) and limited aqueous solubility (estimated 154.8 mg/L at 25°C), physicochemical features that influence its handling and reactivity profile in downstream synthetic applications .

Why Generic 6-Chloropurine Derivatives Cannot Substitute for 6-Chloro-9-cyclohexyl-9H-purine in Structure-Driven Research


Purine-based scaffolds with different N9 substituents exhibit fundamentally distinct biological profiles that preclude simple interchange. The N9-cyclohexyl group in 6-chloro-9-cyclohexyl-9H-purine alters three critical parameters simultaneously: (i) lipophilicity, with the cyclohexyl moiety increasing LogP by approximately 1.5–2.0 units compared to N9-methyl or N9-ethyl analogs [1]; (ii) steric bulk, which modulates binding pocket complementarity in target enzymes such as cyclin-dependent kinases (CDKs) and purine nucleoside phosphorylase (PNP) [2]; and (iii) metabolic stability, as the cyclohexyl group resists oxidative N-dealkylation pathways that rapidly clear smaller N9-alkyl substituents. Published SAR studies on 9-alkyl-6-substituted purines demonstrate that anticonvulsant and antiproliferative activities vary substantially with the N9 substituent size and shape, confirming that the N9-cyclohexyl variant is a chemically and biologically distinct entity [1][3].

6-Chloro-9-cyclohexyl-9H-purine: Quantified Differentiation Against Closest Analogs


N9-Cyclohexyl vs. N9-Methyl Substitution: LogP Differentiation by 1.6 Units Drives Differential Membrane Partitioning

The N9-cyclohexyl substituent imparts significantly higher lipophilicity compared to the widely used N9-methyl analog. The predicted LogP for 6-chloro-9-cyclohexyl-9H-purine is 2.25–2.64, versus approximately 0.9–1.1 for 6-chloro-9-methylpurine, representing a 1.6-unit increase that alters both compound handling and biological membrane permeability . This difference is quantitatively meaningful for medicinal chemistry campaigns where target engagement requires specific lipophilicity windows.

Lipophilicity Drug design Purine scaffold

Purine Nucleoside Phosphorylase (PNP) Inhibition: Weak Affinity Confirms Suitability as a Negative Control or Inactive Scaffold

6-Chloro-9-cyclohexyl-9H-purine demonstrates only weak inhibition of human erythrocyte purine nucleoside phosphorylase (PNP), with an IC50 of 1.33 × 10³ nM (1.33 µM) and a competitive inhibition Ki of 2.90 × 10⁵ nM (290 µM) [1]. By contrast, potent PNP inhibitors such as immucillin-H (forodesine) exhibit picomolar Ki values (Ki ≈ 23–72 pM). This >10⁶-fold difference in potency confirms that the 6-chloro substituent, combined with the absence of a ribose or carbocyclic sugar moiety, renders this compound essentially inactive as a PNP inhibitor, unlike the 6-amino-9-cyclohexylpurine analog [2].

PNP inhibition Enzyme assay Negative control

Synthetic Versatility: 92% Yield in Amination to 9-Cyclohexyladenine Demonstrates Superior Leaving-Group Reactivity

The C6 chlorine atom of 6-chloro-9-cyclohexyl-9H-purine undergoes efficient nucleophilic displacement with ammonia, yielding 9-cyclohexyladenine in 92% yield after 24 hours at room temperature [1]. This high conversion efficiency compares favorably with the amination of 6-chloro-9-methylpurine, which typically requires elevated temperatures (80–100°C) to achieve comparable yields [2]. The enhanced reactivity is attributable to the electron-donating effect of the N9-cyclohexyl group, which increases electron density on the purine ring and facilitates nucleophilic aromatic substitution at C6.

Nucleophilic substitution Synthetic intermediate Adenine receptor ligands

Aqueous Solubility of 154.8 mg/L: Differentiated Handling Requirements vs. More Soluble N9-Methyl Congeners

The estimated aqueous solubility of 6-chloro-9-cyclohexyl-9H-purine is 154.8 mg/L at 25°C (based on Log Kow 2.64) . This value is substantially lower than that of 6-chloro-9-methylpurine, which is predicted to have solubility in the range of 500–1000 mg/L due to its lower LogP (~0.9). The reduced aqueous solubility necessitates the use of organic co-solvents (DMSO, ethanol) for biological assay preparation, a handling consideration that directly impacts experimental workflow design and data reproducibility in high-throughput screening campaigns .

Solubility Formulation Assay compatibility

H-Bond Donor Count of Zero: Differentiated Kinase ATP-Binding Pocket Interaction Profile vs. 2-Amino-6-chloro-9-cyclohexylpurine

6-Chloro-9-cyclohexyl-9H-purine has zero hydrogen bond donors, whereas its closest 2-amino-substituted analog (2-amino-6-chloro-9-cyclohexyl-9H-purine, CAS 247193-35-7) possesses two H-bond donors at the 2-amino position . This difference is critical in kinase inhibitor design: the 2-amino group forms key hinge-region hydrogen bonds with the kinase ATP-binding pocket (e.g., CDK2 hinge residues Glu81 and Leu83), while the 2-unsubstituted 6-chloro scaffold cannot engage these interactions, resulting in fundamentally different kinase selectivity profiles. Published CDK inhibition data for 2,6,9-trisubstituted purines show that 2-amino-substituted derivatives achieve IC50 values of 0.16–0.65 µM against CDK1, CDK2, and CDK5, whereas the 2-unsubstituted 6-chloro scaffold (without additional C2 derivatization) shows negligible CDK inhibition [1][2].

Kinase inhibitor design Hydrogen bonding ATP-competitive

6-Chloro-9-cyclohexyl-9H-purine: Three Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of 9-Cyclohexyladenine Derivatives for Adenine Receptor (AdeR) Ligand Development

6-Chloro-9-cyclohexyl-9H-purine is the direct precursor for 9-cyclohexyladenine (compound 80), a ligand evaluated in adenine receptor (AdeR) binding studies. The 92% amination yield reported by Borrmann et al. (2009) makes it the most efficient entry point for synthesizing this class of AdeR ligands, which are investigated for their roles in renal and CNS purinergic signaling [1]. Procurement of this intermediate eliminates the need for separate N9-cyclohexylation of adenine, a lower-yielding and less regioselective process.

Kinase Selectivity Profiling Studies Requiring a 2-Unsubstituted Purine Control Scaffold

With zero H-bond donors at the 2-position, 6-chloro-9-cyclohexyl-9H-purine serves as an ideal control scaffold for dissecting the contribution of the 2-amino group to kinase hinge-region binding. In CDK inhibitor development, this compound can be used as a baseline to confirm that observed kinase inhibition is hinge-binding-dependent, complementing 2-amino-6-chloro-9-cyclohexylpurine-based inhibitor series [2]. Its weak PNP inhibition (IC50 = 1.33 µM) further supports its use as a negative control in nucleoside phosphorylase assays [3].

Medicinal Chemistry Campaigns Targeting Lipophilic Purine Binding Pockets

The LogP of 2.25–2.64 positions 6-chloro-9-cyclohexyl-9H-purine in a lipophilicity range suitable for targeting hydrophobic enzyme pockets or for developing CNS-penetrant purine derivatives. The cyclohexyl group provides approximately 40-fold greater membrane partitioning compared to the N9-methyl analog, making this compound the preferred starting material for programs where blood-brain barrier penetration or intracellular target engagement is required [1]. Post-synthetic modification at C6 (via nucleophilic displacement) allows introduction of diverse pharmacophores while retaining the favorable N9-cyclohexyl lipophilic anchor.

Quote Request

Request a Quote for 6-Chloro-9-cyclohexyl-9h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.